molecular formula C22H21FN2O3S B15102626 N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide

Cat. No.: B15102626
M. Wt: 412.5 g/mol
InChI Key: MDPZGRCUDRGGMQ-UHFFFAOYSA-N
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Description

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide is a complex organic compound that features a pyrrole ring substituted with a fluorophenylsulfonyl group, a dimethyl group, and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalytic amount of bismuth nitrate pentahydrate . The resulting pyrrole intermediate is then subjected to further functionalization to introduce the fluorophenylsulfonyl, dimethyl, and prop-2-en-1-yl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H21FN2O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]benzamide

InChI

InChI=1S/C22H21FN2O3S/c1-4-14-25-16(3)15(2)20(29(27,28)19-12-10-18(23)11-13-19)21(25)24-22(26)17-8-6-5-7-9-17/h4-13H,1,14H2,2-3H3,(H,24,26)

InChI Key

MDPZGRCUDRGGMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3)CC=C)C

Origin of Product

United States

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